
(S)-4-bromo-2-tert-butoxycarbonylamino-butyric acid benzyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Benzyl4-bromo-2-((tert-butoxycarbonyl)amino)butanoate is a chiral compound that plays a significant role in organic synthesis, particularly in the preparation of various pharmaceuticals and biologically active molecules. The compound features a benzyl group, a bromine atom, and a tert-butoxycarbonyl-protected amino group, making it a versatile intermediate in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl4-bromo-2-((tert-butoxycarbonyl)amino)butanoate typically involves the following steps:
Starting Material: The synthesis begins with the appropriate chiral amino acid derivative.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Bromination: The protected amino acid derivative is then brominated using a brominating agent like N-bromosuccinimide.
Esterification: The final step involves esterification with benzyl alcohol under acidic conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of (S)-Benzyl4-bromo-2-((tert-butoxycarbonyl)amino)butanoate can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Benzyl4-bromo-2-((tert-butoxycarbonyl)amino)butanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Ester Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in dichloromethane is typically used.
Ester Hydrolysis: Sodium hydroxide or potassium hydroxide in aqueous ethanol is commonly employed.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and substituted amines.
Deprotection Reactions: The major product is the free amine.
Ester Hydrolysis: The major product is the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
(S)-Benzyl4-bromo-2-((tert-butoxycarbonyl)amino)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the preparation of peptide-based inhibitors and other biologically active molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of (S)-Benzyl4-bromo-2-((tert-butoxycarbonyl)amino)butanoate depends on its specific application. In general, the compound acts as a building block in organic synthesis, where it undergoes various chemical transformations to yield the desired products. The molecular targets and pathways involved are specific to the final product being synthesized.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-Benzyl4-chloro-2-((tert-butoxycarbonyl)amino)butanoate
- (S)-Benzyl4-iodo-2-((tert-butoxycarbonyl)amino)butanoate
- (S)-Benzyl4-fluoro-2-((tert-butoxycarbonyl)amino)butanoate
Uniqueness
(S)-Benzyl4-bromo-2-((tert-butoxycarbonyl)amino)butanoate is unique due to the presence of the bromine atom, which offers distinct reactivity compared to its chloro, iodo, and fluoro counterparts. The bromine atom is more reactive in substitution reactions, making it a valuable intermediate in the synthesis of various complex molecules.
Eigenschaften
Molekularformel |
C16H22BrNO4 |
|---|---|
Molekulargewicht |
372.25 g/mol |
IUPAC-Name |
benzyl (2S)-4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C16H22BrNO4/c1-16(2,3)22-15(20)18-13(9-10-17)14(19)21-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,20)/t13-/m0/s1 |
InChI-Schlüssel |
DSCCTRCWUPSJIV-ZDUSSCGKSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CCBr)C(=O)OCC1=CC=CC=C1 |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CCBr)C(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




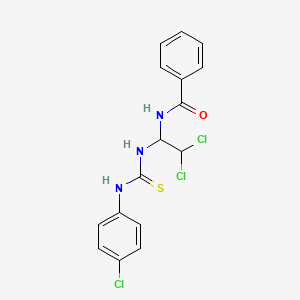
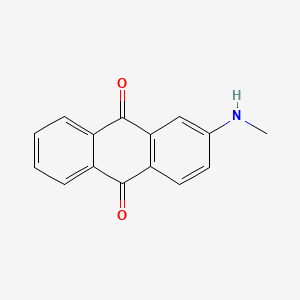

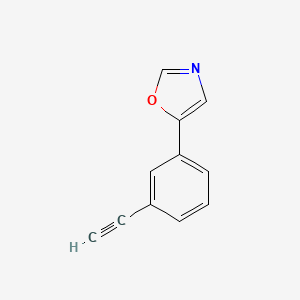
![7-methyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13135101.png)
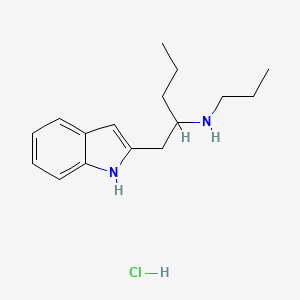
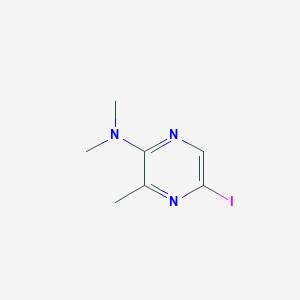
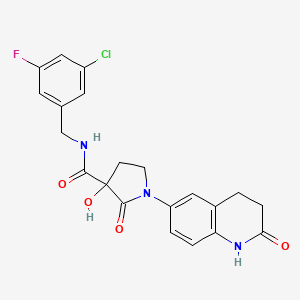
![3,3,13,13-Tetraoctyl-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13135125.png)


![Ethyl3'-bromo-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13135151.png)
